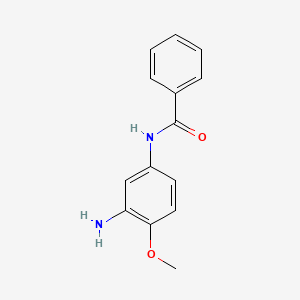

N-(3-Amino-4-methoxyphenyl)-benzamide

Description

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-(3-amino-4-methoxyphenyl)benzamide |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-7-11(9-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) |

InChI Key |

SVZQSGDHCHQFEE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Position and Electronic Effects

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Contains a 3,4-dimethoxyphenethyl group.

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Substituted with nitro (-NO₂) and bromo (-Br) groups. The electron-withdrawing nitro group reduces electron density on the aromatic ring, contrasting with the electron-donating methoxy and amino groups in the target compound. This difference may alter stability and reactivity in synthetic pathways .

Physicochemical Properties

- Solubility: The amino and methoxy groups in the target compound improve water solubility compared to halogenated derivatives like 4MNB .

- Crystallography : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide were characterized via X-ray diffraction, a method applicable to the target compound for structural validation .

Key Research Findings

- Antioxidant Activity: Methoxy-substituted benzamides (e.g., H10) show superior antioxidant activity compared to amino-substituted analogs, suggesting substituent position and electron-donating capacity critically influence radical scavenging .

- HDAC Inhibition: MS-275 and MGCD0103 demonstrate that bulky aromatic substituents enhance isoform selectivity, whereas the target compound’s smaller amino-methoxy group may favor broader HDAC interaction .

- Antimicrobial Activity: Imidazole-containing benzamides exhibit potent antimicrobial effects, indicating that heterocyclic substituents outperform simple amino/methoxy groups in this context .

Q & A

Q. What are the recommended methods for synthesizing N-(3-Amino-4-methoxyphenyl)-benzamide, and how can reaction hazards be mitigated?

- Methodological Answer : Synthesis typically involves coupling 3-amino-4-methoxybenzenamine with benzoyl chloride under basic conditions (e.g., Na₂CO₃ or pyridine). Key steps include:

- Hazard Mitigation : Conduct a thorough risk assessment for reagents like acyl chlorides (corrosive) and solvents (e.g., dichloromethane). Use fume hoods, personal protective equipment (PPE), and adhere to protocols in Prudent Practices in the Laboratory .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC or HPLC.

- Scaling Considerations : For larger scales, optimize stoichiometry and temperature to minimize side products like over-acylation .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- Crystallography : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement and ORTEP-3 for visualization .

- Spectroscopy :

- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., methoxy at C4, amino at C3).

- FT-IR : Validate amide (C=O stretch ~1650 cm⁻¹) and aromatic C-H stretches.

- Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials and HOMO-LUMO gaps .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer :

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme Inhibition : Screen against HDACs (histone deacetylases) via fluorometric assays (e.g., HDAC-Glo™) .

- Solubility : Pre-test in DMSO/PBS mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How does this compound exhibit selectivity for specific HDAC isoforms or brain regions?

- Methodological Answer :

- Isoform Profiling : Use recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) in activity assays. Compare inhibition kinetics (Kᵢ values) .

- Brain Region Studies : Administer compound in rodent models and quantify acetylated histone H3 (Ac-H3) via Western blot in discrete regions (e.g., frontal cortex vs. striatum). MS-275, a benzamide HDAC inhibitor, shows 30–100× higher potency in the cortex than striatum .

- Molecular Docking : Simulate binding to HDAC active sites (e.g., PDB: 4BKX) using AutoDock Vina to rationalize selectivity .

Q. How can contradictions between structural predictions and observed biochemical activity be resolved?

- Methodological Answer :

- Case Study : If computational models predict strong HDAC binding but in vitro assays show weak inhibition:

- Validate Assay Conditions : Check for redox interference (e.g., compound autofluorescence) .

- Metabolite Analysis : Use LC-MS to detect degradation products (e.g., hydrolysis of amide bond in cell media) .

- Crystallographic Validation : Co-crystallize the compound with HDAC to confirm binding mode discrepancies .

Q. What strategies optimize the compound’s interaction with bacterial enzymes like acps-pptase?

- Methodological Answer :

- Enzyme Assays : Test inhibition of acps-pptase (critical for bacterial lipid synthesis) via malachite green phosphate detection.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., -CF₃ or -NO₂ substitutions) to enhance binding to hydrophobic pockets .

- Synergistic Studies : Combine with known antibiotics (e.g., β-lactams) to assess potentiation using checkerboard MIC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.